molecular formula C20H16N4O2S2 B2806333 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 850936-80-0

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2806333
CAS No.: 850936-80-0
M. Wt: 408.49
InChI Key: IZQZCEIGLXWIOI-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a hybrid molecule featuring a 1,3,4-oxadiazole core linked via a sulfanyl acetamide bridge to a 4-phenyl-1,3-thiazol-2-yl group. The oxadiazole ring is substituted with a 4-methylphenyl group, while the thiazole moiety bears a phenyl substituent at the 4-position. This structure combines heterocyclic motifs known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-13-7-9-15(10-8-13)18-23-24-20(26-18)28-12-17(25)22-19-21-16(11-27-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQZCEIGLXWIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O2SC_{21}H_{17}N_{3}O_{2}S, with a molar mass of approximately 377.40 g/mol. The structure features a thiazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole rings. For instance:

  • In vitro studies have demonstrated that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines. Compounds similar to the one have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma) .
  • A study reported that modifications on the phenyl ring, such as the introduction of methyl groups, enhance the cytotoxic properties of thiazole derivatives. The presence of electron-donating groups was found to be crucial for increasing activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Research indicates that thiazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
  • Case Study : A series of thiazole-based compounds were tested for antibacterial efficacy using the agar dilution method. Results showed that certain derivatives displayed superior activity compared to conventional antibiotics, especially against resistant strains .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings are known to inhibit various enzymes involved in cancer progression and bacterial metabolism.
  • Induction of Apoptosis : Some thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of a thiazole ring is essential for anticancer activity.
  • Substituents on the phenyl rings can significantly affect potency; for example, methyl substitutions enhance cytotoxic effects .
CompoundStructureIC50 (µM)Activity
1Thiazole derivative1.61 ± 1.92Antitumor
2Oxadiazole derivative1.98 ± 1.22Antitumor
3Similar compound<10Antibacterial

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physical Properties

Key structural variations among analogues include:

  • Substituents on the oxadiazole ring (e.g., 4-methylphenyl, indol-3-ylmethyl, benzofuran-2-yl).
  • Substituents on the thiazole ring (e.g., 4-phenyl, 4-methylphenyl, 5-methyl).
  • Chain length (e.g., acetamide vs. propanamide).
Table 1: Comparative Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents (Oxadiazole/Thiazole) Reference
Target Compound C₁₉H₁₆N₄O₂S₂ 396.48 Not Reported 4-methylphenyl / 4-phenyl -
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 354.43 135–136 4-methylphenyl / H
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 391.42 158–159 3-nitrophenyl / 5-methyl
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₁₆H₁₆N₄O₂S₂ 360.45 Not Reported 4-methylphenyl / 4,5-dimethyl
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) C₁₉H₁₃ClN₄O₃S 420.85 Not Reported Benzofuran-2-yl / 3-chlorophenyl

Key Observations :

  • The target compound’s molecular weight (396.48 g/mol) is higher than propanamide analogues (e.g., 8d: 354.43 g/mol) due to the phenyl group on the thiazole ring.
  • Electron-withdrawing groups (e.g., nitro in 8h) increase melting points, likely due to enhanced intermolecular interactions .

Spectral and Structural Analysis

Infrared (IR) Spectroscopy:
  • The target compound’s IR spectrum would show peaks for N-H (~3250 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~650 cm⁻¹), consistent with acetamide and sulfanyl linkages .
  • Compounds with nitro groups (e.g., 8h) exhibit strong NO₂ stretching vibrations near 1520 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
  • 1H-NMR : The target compound’s thiazole H-5 proton is expected near δ 7.3–7.5 ppm, while the 4-methylphenyl group would show a singlet at δ 2.4 ppm for the CH₃ group .
  • 13C-NMR : The oxadiazole C-2 and C-5 carbons resonate near δ 165–170 ppm, while the acetamide carbonyl appears at δ 168–170 ppm .

Key Observations :

  • The benzofuran-oxadiazole hybrid (2a) demonstrates notable antimicrobial activity, suggesting that electron-rich aromatic systems enhance bioactivity .
  • Indolylmethyl-substituted compounds (e.g., 8g) show moderate enzyme inhibition, possibly due to interactions with hydrophobic enzyme pockets .
  • Nitro-substituted derivatives (e.g., 8h) may exhibit enhanced electron-deficient character, favoring interactions with enzymatic nucleophiles .

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